3,5-Dimethyl-4-nitrobenzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are a class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. vedantu.combritannica.com The simplest example is benzoic acid. vedantu.com These compounds exhibit the properties of both an acid and an aromatic compound. vedantu.com The acidity of aromatic carboxylic acids is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 3,5-dimethyl-4-nitrobenzoic acid, generally increase the acidity of the carboxylic acid. Conversely, electron-donating groups, like methyl groups, tend to decrease acidity. The interplay of these electronic effects in the specific arrangement found in this compound contributes to its distinct chemical reactivity.
The synthesis of aromatic carboxylic acids can be achieved through various methods, including the oxidation of alkylbenzenes, the oxidation of aromatic aldehydes, the hydrolysis of aryl nitriles, and the carbonation of Grignard reagents. slideshare.net For this compound, a common synthetic route involves the nitration of 3,5-dimethylbenzoic acid. evitachem.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration. evitachem.com
Broader Significance in Organic Synthesis and Specialized Chemical Applications
This compound serves as a valuable intermediate and building block in organic synthesis. guidechem.comchemicalbook.comfishersci.com Its functional groups—the carboxylic acid, the nitro group, and the methyl groups—offer multiple sites for chemical modification. The carboxylic acid group can undergo esterification and other reactions typical of this functional group. cymitquimica.com The nitro group can be reduced to an amino group, opening pathways to a different class of compounds with varied applications.
The compound's utility extends to several specialized areas:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.comchemicalbook.com
Agrochemicals: It finds application as a building block in the production of agrochemicals. guidechem.comchemicalbook.com
Dyes and Pigments: The compound is also utilized in the synthesis of dyes and pigments. guidechem.com
Overview of Current Research Landscape and Emerging Areas
Current research involving this compound and structurally related compounds is exploring their potential in various fields. For instance, research into aminobenzylated 4-nitrophenols, which share structural similarities, has identified derivatives with significant antibacterial activity against multidrug-resistant bacteria.
Another area of investigation is the study of the metabolic pathways of related nitroaromatic compounds. For example, the microbial degradation of 3-methyl-4-nitrophenol (B363926) has been shown to involve specific enzymes that catalyze its transformation. While direct enzymatic studies on this compound are limited, the research on similar molecules provides valuable insights into its potential biological interactions and degradation pathways. Furthermore, the steric and electronic effects of the substituents on the aromatic ring, as seen in the comparison of the acidity of 2,6-dimethyl-4-nitrophenol (B181267) and 3,5-dimethyl-4-nitrophenol (B181080), continue to be a subject of study to understand and predict chemical reactivity. stackexchange.com
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3095-38-3 | guidechem.comchemicalbook.comfishersci.com |
| Molecular Formula | C9H9NO4 | chemicalbook.comfishersci.comnih.gov |
| Molecular Weight | 195.17 g/mol | chemicalbook.comfishersci.com |
| Melting Point | 221-223 °C | chemicalbook.com |
| Boiling Point | 356.5±30.0 °C (Predicted) | chemicalbook.com |
| Solubility | Insoluble in water | guidechem.comfishersci.com |
| Appearance | Yellow crystalline powder | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAVFNOGEPCOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290267 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-38-3 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | DTP/NCI | |
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| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
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| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
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Synthetic Methodologies and Strategic Approaches to 3,5 Dimethyl 4 Nitrobenzoic Acid
Classical and Contemporary Synthetic Routes
The preparation of 3,5-dimethyl-4-nitrobenzoic acid can be approached from different starting materials, primarily involving electrophilic nitration and oxidation reactions.
Electrophilic Aromatic Nitration Strategies
A principal and widely utilized method for synthesizing this compound involves the direct nitration of 3,5-dimethylbenzoic acid. evitachem.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is generally conducted at low temperatures to control the regioselectivity and prevent unwanted side reactions. evitachem.com The electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring direct the incoming nitro group to the C4 position.
Another approach involves the nitration of 3,5-dimethylphenol (B42653) to produce 3,5-dimethyl-4-nitrophenol (B181080). Subsequent oxidation of the phenol (B47542) group would be required to yield the final carboxylic acid. However, this route can present challenges, such as the potential for over-oxidation under harsh nitrating conditions.
Oxidation of Methyl Groups on Aromatic Scaffolds
A related method involves the oxidation of 3,5-dimethyl-4-nitrophenol. The nitro group can be reduced to an amine, which can then be converted to a diazonium salt and subsequently to a nitrile, followed by hydrolysis to the carboxylic acid. Alternatively, direct oxidation methods could be explored, though they may be complicated by the presence of the nitro group.
Carboxylation Reactions for Benzoic Acid Formation
While less common for this specific compound, carboxylation reactions represent a fundamental method for forming benzoic acids. These reactions typically involve the introduction of a carboxyl group onto an aromatic ring. One classical example is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion. In the context of this compound, a hypothetical route could involve the carboxylation of a suitable precursor, such as a Grignard reagent derived from a halogenated 1,3-dimethyl-2-nitrobenzene (B148808) derivative. However, the reactivity of the Grignard reagent with the nitro group would be a significant challenge to overcome.
Regioselective Synthesis and Isomer Control
Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of the incoming electrophile or the site of oxidation.
In the nitration of 3,5-dimethylbenzoic acid, the two methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position para to the carboxylic acid group (C4) is activated by both methyl groups, making it the most favorable site for electrophilic attack by the nitronium ion. This inherent electronic preference leads to a high degree of regioselectivity for the desired 4-nitro isomer. evitachem.com
Conversely, when starting from 2,4-dimethylnitrobenzene, selective oxidation of one of the two non-equivalent methyl groups is necessary. The methyl group at the C4 position is para to the nitro group, while the methyl group at C2 is ortho. The electronic and steric environment around each methyl group will influence its reactivity towards oxidation. Careful selection of catalysts and reaction conditions is essential to favor the oxidation of the desired methyl group to achieve the target molecule's isomeric structure. For the synthesis of the related 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene, regioselective oxidation is key. chemicalbook.com
Steric hindrance can also be a factor in controlling isomer formation. In the nitration of 3,5-dimethylphenol, the methyl groups can sterically hinder the approach of the nitrating agent to the ortho positions, favoring nitration at the para position. However, steric inhibition of resonance can also occur, where the methyl groups prevent the nitro group from being coplanar with the benzene ring, which can affect the electronic properties and reactivity of the molecule. quora.comdoubtnut.com
Catalytic Systems in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions.
Transition Metal Catalysis
Transition metal catalysts are particularly relevant in the oxidation of methyl groups on aromatic scaffolds. For the synthesis of related nitrobenzoic acids, cobalt acetate-based catalytic systems have been employed for the molecular oxygen-catalyzed oxidation of dimethylnitrobenzene derivatives. google.comchemicalbook.com These reactions often require the presence of initiators or promoters, such as sodium bromide, to facilitate the catalytic cycle. google.com
For example, the synthesis of 3-methyl-4-nitrobenzoic acid has been achieved using a cobalt acetate (B1210297) catalyst system in acetic acid with an initiator. chemicalbook.com Another patented method for a similar transformation utilizes a catalyst composed of a transition metal oxide (such as oxides of Co, Cr, Ce, Cu, Fe, Mn, or Ni) and an N-containing organic compound with bromine or hydroxyl substituents. google.com This catalytic system enables the reaction of 2,4-dimethylnitrobenzene with oxygen or air to produce 4-nitro-3-methylbenzoic acid. google.com
While direct examples of transition metal-catalyzed synthesis of this compound are not prevalent in the provided search results, the principles of transition metal-catalyzed C-H bond functionalization and oxidation are broadly applicable. snnu.edu.cn For instance, rhodium and palladium complexes are known to catalyze a variety of transformations on aromatic rings. snnu.edu.cnacs.org These could hypothetically be applied to the selective oxidation or carboxylation of a suitable 1,3-dimethyl-2-nitrobenzene precursor.
The following table summarizes the synthetic approaches discussed:
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Product | Relevant Findings |
| Electrophilic Aromatic Nitration | 3,5-Dimethylbenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | This compound | A primary and direct route. Low temperatures are used for selectivity. evitachem.com |
| Oxidation of Methyl Group | 2,4-Dimethylnitrobenzene | Cobalt Acetate, O₂, Initiator | 3-Methyl-4-nitrobenzoic Acid | Demonstrates the principle of oxidizing a methyl group on a nitrated scaffold. google.comchemicalbook.com |
| Oxidation of Methyl Group | 2,4-Dimethylnitrobenzene | Transition Metal Oxide, N-containing organic compound, O₂ | 4-Nitro-3-methylbenzoic Acid | A patented catalytic method for a related isomer. google.com |
Photoredox and Electrochemical Methods
The synthesis of substituted nitroaromatic compounds like this compound is traditionally accomplished through methods that can involve harsh conditions and hazardous reagents. Modern synthetic chemistry, however, has seen the emergence of photoredox and electrochemical catalysis as powerful tools that offer milder and more selective reaction pathways. numberanalytics.com These methods rely on single-electron transfer (SET) processes to generate reactive radical intermediates from stable precursors. researchgate.net
While specific literature detailing the photoredox or direct electrochemical synthesis of this compound is not prominent, the general principles of these technologies are widely applicable to the oxidation of substituted nitrotoluenes. The logical precursor, 3,5-dimethyl-4-nitrotoluene, possesses methyl groups that could potentially be oxidized to a carboxylic acid via a C-H functionalization pathway.
Photocatalytic Oxidation: Photocatalytic oxidation represents a promising green alternative for the oxidation of alkylarenes. mdpi.com This process typically involves a semiconductor photocatalyst (like TiO₂) or a molecular photocatalyst that, upon absorbing light, generates electron-hole pairs or an excited state capable of oxidizing a substrate. beilstein-journals.orgmdpi.com For a precursor like 3,5-dimethyl-4-nitrotoluene, the mechanism would likely involve the photocatalyst oxidizing the toluene (B28343) derivative to a benzyl (B1604629) radical. This radical can then undergo further oxidation steps, ultimately leading to the formation of the benzoic acid. Studies on the photocatalytic oxidation of toluene and p-xylene (B151628) have demonstrated the feasibility of converting methyl groups to carbonyl and carboxyl groups under mild conditions, often using air or oxygen as the terminal oxidant. mdpi.comsciopen.com
Electrochemical Synthesis: Electrochemical methods provide an alternative route, using electrical current to drive oxidation reactions, thereby avoiding the need for chemical oxidants. mdpi.com The direct anodic oxidation of a precursor at an electrode surface can generate the necessary radical intermediates for C-H functionalization.
As a case study, an indirect electrochemical method has been patented for the synthesis of the related isomer, 3-methyl-4-nitrobenzoic acid , from 2,4-dimethylnitrobenzene. This process highlights a viable electrochemical strategy for this class of compounds. In this method, a chromium(III) salt is electrochemically oxidized at the anode to the potent oxidant chromium(VI) trioxide. This electro-generated reagent then selectively oxidizes one of the methyl groups of the nitrotoluene precursor to a carboxylic acid. The chromium trioxide is reduced back to chromium(III) in the process and can be recycled by subsequent electrolysis, creating a closed loop. This approach achieves a high conversion rate and selectivity.
| Parameter | Value/Condition |
|---|---|
| Starting Material | 2,4-Dimethylnitrobenzene |
| Key Reagent | Chromium trioxide (electro-generated) |
| Electrolysis Conditions | Anodic oxidation of Chromium(III) sulfate |
| Current Density | 400-600 A/m² |
| Cell Voltage | 3-5 V |
| Conversion Rate (CrO₃) | 85% - 95% |
| Conversion Rate (Product) | 65% - 86% |
Green Chemistry Principles in Process Development
The development of synthetic routes for fine chemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental and economic impact of chemical processes. researchgate.net These principles advocate for waste prevention, high atom economy, the use of less hazardous substances, energy efficiency, and the use of renewable feedstocks. researchgate.netrsc.org
The synthesis of this compound can be evaluated through this lens. Traditional nitration and oxidation methods often fall short of green standards. For instance, classical nitration uses a hazardous mixture of nitric and sulfuric acids, generating significant acid waste. researchgate.net Likewise, conventional oxidation of methyl groups might employ stoichiometric amounts of heavy metal oxidants like potassium permanganate (B83412) or dichromate, leading to toxic metal waste.
In contrast, modern synthetic strategies offer greener alternatives:
Safer Reagents and Catalysis: The indirect electrochemical synthesis of the isomeric 3-methyl-4-nitrobenzoic acid provides a strong example of green chemistry principles in action. Although it uses a toxic heavy metal (chromium), the process is designed to regenerate and recycle the chromium species, minimizing waste and consumption of the primary oxidant. mdpi.com This aligns with the principle of using catalytic reagents over stoichiometric ones.
Energy Efficiency: Photoredox and electrochemical reactions can often be conducted at ambient temperature and pressure, reducing the energy demands compared to traditional methods that require high temperatures. researchgate.netresearchgate.net
Waste Prevention: The use of clean oxidants like O₂ or H₂O₂ in photocatalytic systems, where water is the only byproduct, is a significant advantage. sciopen.com Electrochemical synthesis, by replacing chemical oxidants with electricity, fundamentally reduces waste generation.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org The development of catalytic C-H activation and oxidation reactions directly on the substrate avoids the need for pre-functionalization and protecting groups, improving atom economy.
The application of green chemistry is not limited to the oxidation step. The initial nitration of the aromatic ring can also be improved. Research into solid-supported nitrating agents (e.g., inorganic nitrates on silica (B1680970) gel) or reactions in alternative media like ionic liquids or supercritical fluids aims to replace hazardous acid mixtures and simplify product purification. researchgate.netresearchgate.net
| Green Chemistry Principle | Application in Process Development |
|---|---|
| Prevention | Electrochemical methods replace stoichiometric oxidants, preventing waste. |
| Atom Economy | Direct C-H oxidation avoids extra steps and reagents. |
| Less Hazardous Chemical Syntheses | Using solid-supported nitrating agents instead of mixed acids. researchgate.net |
| Designing Safer Chemicals | Focus on creating processes that minimize toxicity. |
| Safer Solvents and Auxiliaries | Exploring reactions in water, supercritical CO₂, or ionic liquids. rsc.org |
| Design for Energy Efficiency | Photocatalytic and electrochemical reactions often run at ambient conditions. researchgate.net |
| Use of Renewable Feedstocks | While not directly applicable to this aromatic core, this principle guides overall sustainability. |
| Reduce Derivatives | Direct C-H functionalization avoids protecting groups. |
| Catalysis | Using photocatalysts or electrocatalytic mediators instead of stoichiometric reagents. mdpi.com |
| Design for Degradation | Designing products that break down into innocuous substances after use. |
| Real-time analysis for Pollution Prevention | In-process monitoring to control and prevent formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Avoiding explosive nitration mixtures and volatile organic solvents. researchgate.net |
Reactivity and Transformation Pathways of 3,5 Dimethyl 4 Nitrobenzoic Acid
Reduction Chemistry of the Nitro Functionality
The nitro group is a versatile functional group that is readily susceptible to reduction, providing a key pathway to the corresponding amino derivatives. The transformation of the nitro group is often a critical step in the synthesis of more complex molecules.
Formation of Aminobenzoic Acid Derivatives
The primary product from the reduction of 3,5-dimethyl-4-nitrobenzoic acid is 4-amino-3,5-dimethylbenzoic acid. This conversion is a standard transformation in organic synthesis. While specific documented procedures for this exact molecule are not prevalent in readily available literature, the reduction can be achieved using several well-established methods for converting aromatic nitro compounds to anilines.
Commonly employed methods include catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol. libretexts.org This method is often clean and provides high yields. libretexts.org
Alternatively, metal-acid systems are effective. Reagents such as iron powder in the presence of a mineral acid like hydrochloric acid (HCl) or tin(II) chloride (SnCl2) in concentrated HCl are classic choices for this type of reduction. Another approach involves the use of sodium dithionite (B78146) (Na2S2O4), which can efficiently reduce nitro groups in aqueous solutions. libretexts.org The resulting 4-amino-3,5-dimethylbenzoic acid is a valuable synthetic intermediate, for instance, in the preparation of specialized dyes or pharmaceutical building blocks.
Chemo- and Regioselective Reduction Studies
Chemoselectivity is a key consideration when reducing this compound, as the carboxylic acid group could potentially be reduced. However, the reduction of a nitro group is generally more facile than the reduction of a carboxylic acid. Most standard methods for nitro group reduction are highly chemoselective and will not affect the carboxylic acid moiety.
Catalytic Hydrogenation: Conditions used for the hydrogenation of a nitro group (e.g., H2, Pd/C at or near atmospheric pressure) are typically mild and will leave the carboxylic acid group intact.
Metal/Acid Systems: Reagents like Fe/HCl, Sn/HCl, and SnCl2 are classic examples that demonstrate high selectivity for the nitro group over aromatic carboxylic acids.
Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the nitro and carboxylic acid groups and are therefore not suitable for the selective formation of 4-amino-3,5-dimethylbenzoic acid. Milder hydride reagents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce an aromatic nitro group under standard conditions. libretexts.org
Regioselectivity is not a significant concern for the reduction of the nitro functionality in this molecule due to its symmetrical nature, with the nitro group positioned at the C4 position between two identical methyl groups at C3 and C5.
Carboxylic Acid Group Derivatization
The carboxylic acid group is a cornerstone of organic chemistry, offering numerous possibilities for derivatization into other functional groups such as esters, amides, acyl halides, and anhydrides. These transformations are fundamental for building molecular complexity.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard protocols. One of the most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or toluenesulfonic acid. biosynth.comlibretexts.org This is an equilibrium-driven process, and the removal of water can be used to drive the reaction to completion. biosynth.comlibretexts.org
For more sensitive substrates or under milder conditions, coupling agents can be employed. A combination of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is effective for forming esters from carboxylic acids and alcohols at or below room temperature. bond.edu.au Other methods include reacting the acid with triphenylphosphine (B44618) dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP). nih.gov
Amidation: The formation of amides from this compound typically requires the activation of the carboxyl group. A general and effective method is the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov
Alternatively, direct condensation of the carboxylic acid and an amine can be promoted by coupling reagents. Titanium tetrachloride (TiCl4) has been shown to be an effective mediator for the direct amidation of benzoic acids with amines. nih.gov This reaction often proceeds in good yield, though it can be sensitive to steric hindrance on either the carboxylic acid or the amine. nih.gov Numerous other modern coupling agents developed for peptide synthesis are also applicable for forming amide bonds. nih.gov
| Transformation | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | libretexts.org |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature, Solvent (e.g., DMF) | bond.edu.au |
| Acyl Chloride Pathway to Amides | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | 1. Heat/Reflux 2. Room Temp/Base | nih.gov |
| Direct Amidation (TiCl₄) | Amine, TiCl₄, Pyridine | Heat (e.g., 85 °C) | nih.gov |
Acyl Halide and Anhydride (B1165640) Formation
Acyl Halide Formation: The synthesis of 3,5-dimethyl-4-nitrobenzoyl chloride, a highly useful reactive intermediate, can be readily accomplished by treating the parent carboxylic acid with a standard chlorinating agent. Thionyl chloride (SOCl₂) is a common choice for this transformation, often used with heating under reflux. researchgate.net Phosphorus pentachloride (PCl₅) is another effective reagent that converts carboxylic acids to their corresponding acyl chlorides upon heating. chemicalbook.comwikipedia.org The resulting acyl chloride is significantly more electrophilic than the carboxylic acid and is a key precursor for the synthesis of esters and amides, particularly when the amine or alcohol is not very reactive. researchgate.net
Anhydride Formation: Symmetrical anhydrides can be formed from carboxylic acids, often by dehydration at high temperatures or by reacting an acyl chloride with a carboxylate salt. A more versatile approach involves the use of substituted benzoic anhydrides as condensation reagents. For instance, anhydrides of sterically hindered benzoic acids, such as 2,6-dimethyl-4-nitrobenzoic anhydride (a close structural analog), have been used to promote condensation reactions like esterification. It is plausible that this compound could be converted to its symmetric anhydride, which could then serve as an acylating agent in various synthetic applications.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
Reactions involving the aromatic ring of this compound are heavily influenced by the existing substituents. The two methyl groups are electron-donating and activating, directing incoming electrophiles to their ortho and para positions. Conversely, the nitro and carboxylic acid groups are strongly electron-withdrawing and deactivating, directing incoming electrophiles to their meta positions.
Electrophilic Substitution: The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. chemguide.co.ukmasterorganicchemistry.com The two powerful deactivating groups (nitro and carboxyl) strongly reduce the nucleophilicity of the ring. Furthermore, the only available positions for substitution are C2 and C6, which are sterically hindered by the adjacent methyl groups at C3 and C5.
The directing effects of the substituents are in conflict at these positions:
Activating Groups (-CH₃): The methyl group at C3 directs to C2 (ortho) and C4 (para, blocked). The methyl group at C5 directs to C6 (ortho) and C4 (para, blocked).
Deactivating Groups (-COOH, -NO₂): The carboxyl group at C1 directs to C3 and C5 (meta, blocked). The nitro group at C4 directs to C2 and C6 (meta).
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aromatic rings bearing strong electron-withdrawing groups. libretexts.orgwikipedia.org The SNAr mechanism typically requires two key features:
Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org
A good leaving group, typically a halide. libretexts.org
In this compound, the powerful nitro group is present. However, there is no conventional leaving group on the ring. While the nitro group itself can sometimes be displaced by a strong nucleophile, this is generally difficult. More importantly, the SNAr reaction is highly sensitive to steric hindrance. The two methyl groups at the C3 and C5 positions are ortho to the nitro group at C4. This steric crowding would severely hinder the approach of a nucleophile to the C4 carbon, making the displacement of the nitro group highly unlikely. Studies on the related compound 3,5-dimethyl-4-nitrophenol (B181080) have highlighted how these ortho-methyl groups can force the nitro group out of the plane of the aromatic ring, inhibiting resonance effects. This steric inhibition would also apply to an incoming nucleophile, effectively shutting down the SNAr pathway at the C4 position.
Reactivity of Methyl Groups (e.g., Side-Chain Functionalization)
The reactivity of the methyl groups in this compound is significantly influenced by the electronic effects of the nitro and carboxylic acid groups on the aromatic ring. While direct studies on the side-chain functionalization of this specific molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted toluenes and nitroaromatic compounds.
The methyl groups are generally susceptible to oxidation and halogenation reactions, typical for alkylbenzenes. However, the presence of the strongly electron-withdrawing nitro group and the deactivating carboxylic acid group modifies the reactivity of the entire molecule, including the side chains.
Oxidation:
Strong oxidizing agents can convert the methyl groups of alkylbenzenes into carboxylic acids. egyankosh.ac.in For instance, studies on related compounds like 2,4-dimethylnitrobenzene have shown that a methyl group can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) in the presence of a phase transfer catalyst. researchgate.net In the case of this compound, it is plausible that under controlled oxidation conditions, one or both methyl groups could be converted to carboxylic acid groups, yielding 4-nitro-isophthalic acid or 4-nitro-trimesic acid, respectively. The ease of oxidation of a methyl group is influenced by the position of other substituents on the ring. researchgate.net
Halogenation:
Side-chain halogenation of alkylbenzenes typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. egyankosh.ac.in In the context of this compound, the introduction of a halogen to one of the methyl groups would lead to the formation of a benzylic halide. This functionalized intermediate could then serve as a precursor for a variety of other derivatives through nucleophilic substitution reactions.
However, the steric hindrance imposed by the two methyl groups ortho to the nitro group can significantly impact the reactivity of the benzylic protons. Research on 4-nitrobenzyl chloride has demonstrated that the presence of methyl groups in the 3- and 5-positions greatly retards α-proton extraction, a key step in certain elimination reactions. rsc.org This steric inhibition could also influence the rate and feasibility of side-chain halogenation and subsequent reactions.
Table 1: Potential Side-Chain Functionalization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) | Remarks |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 3-Carboxy-5-methyl-4-nitrobenzoic acid; 4-Nitro-1,3,5-benzenetricarboxylic acid | The extent of oxidation would depend on the reaction conditions. |
| Halogenation | Halogen (e.g., Br2) with UV light | 3-(Bromomethyl)-5-methyl-4-nitrobenzoic acid | A free-radical substitution reaction on one of the methyl groups. |
Photochemical and Thermal Transformations
The stability and transformation of this compound under the influence of heat and light are critical parameters, particularly concerning its storage, handling, and environmental fate.
Thermal Transformations:
Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can be exothermic. Studies on the thermal decomposition of nitrobenzoic acid isomers indicate that they undergo significant exothermic decomposition. scielo.br The thermal stability and decomposition pathways are highly dependent on the substitution pattern.
One of the primary thermal transformations for benzoic acid and its derivatives is decarboxylation, the removal of the carboxyl group as carbon dioxide. The thermal decarboxylation of nitrobenzoic acids has been studied, revealing that the reaction mechanism can be influenced by the solvent and the position of the nitro group. oup.com For m- and p-nitrobenzoic acids, a unimolecular mechanism is proposed, while the ortho isomer can follow a different pathway. oup.com Given the substitution pattern of this compound, it is likely to undergo thermal decarboxylation at elevated temperatures, potentially yielding 2,6-dimethylnitrobenzene.
The decomposition temperatures for nitrobenzoic acid isomers can provide an estimate for the thermal behavior of this compound. For example, the peak decomposition temperatures for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid at a heating rate of 1.0 °C min⁻¹ are 205 °C, 181 °C, and 196 °C, respectively. scielo.br
Table 2: Thermal Decomposition Data for Nitrobenzoic Acid Isomers
| Compound | Peak Decomposition Temperature (°C at 1.0 °C min⁻¹) | Heat of Decomposition (J g⁻¹ at 1 °C min⁻¹) |
| p-Nitrobenzoic acid | 205 | 1003.98 |
| m-Nitrobenzoic acid | 181 | Not specified |
| o-Nitrobenzoic acid | 196 | Not specified |
| Data from a study on nitrobenzoic acid isomers, which can provide a comparative reference. scielo.br |
Photochemical Transformations:
Nitroaromatic compounds can undergo photochemical transformations upon absorption of light. The photolysis of nitrophenols, a related class of compounds, has been shown to generate reactive species such as hydroxyl radicals and reactive nitrogen species. pnas.org A study on the photolysis of p-nitrobenzoic acid on silver surfaces also indicates its susceptibility to photochemical reactions. acs.org
For this compound, irradiation with UV light could potentially lead to several transformation pathways. These may include the reduction of the nitro group to a nitroso or amino group, or cleavage of the C-N bond. The presence of methyl groups and a carboxylic acid group may influence the quantum yield and the nature of the photoproducts. The steric hindrance from the flanking methyl groups could affect the interaction of the nitro group with its environment, potentially altering its photochemical reactivity compared to unhindered nitroaromatics.
Design, Synthesis, and Evaluation of Derivatives and Analogues
Structural Modification for Tunable Reactivity
The reactivity of nitrobenzoic acids can be precisely controlled through targeted structural modifications of their primary functional groups: the carboxylic acid and the nitro group. The carboxylic acid moiety, for instance, can be converted into esters or amides to alter solubility, lipophilicity, and interaction with biological targets. One study detailed the synthesis of eleven 3-methyl-4-nitrobenzoate derivatives through various esterification methods to investigate their antifungal properties. researchgate.net The synthesis of these analogues involved techniques such as Fischer-Speier esterification, Mitsunobu reaction, and DCC coupling, demonstrating the versatility of the carboxyl group in forming new covalent bonds. researchgate.net
Similarly, the nitro group is a crucial site for modification. Its reduction via methods like catalytic hydrogenation (e.g., using Pd/C) transforms it into an amino group (-NH₂). This amine then serves as a versatile handle for subsequent reactions, such as amide bond formation, enabling the construction of more complex molecules. For example, the synthesis of phenyl carboxamido-benzoic acids often involves coupling an appropriately substituted aniline (B41778) with a benzoic acid derivative, a process that can be facilitated by the prior reduction of a nitro group. nih.gov Another synthetic pathway involves the reduction of a nitrobenzoic acid to a (hydroxymethyl)nitrobenzoate, which can then undergo aminolysis to produce carbamoyl (B1232498) derivatives. nih.gov
These modifications are fundamental in creating libraries of compounds for various applications, from potential therapeutics to materials science.
Table 1: Examples of Structural Modifications and Synthetic Methods
| Original Functional Group | Modification | Synthetic Method/Reagents | Purpose of Modification | Source(s) |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | ROH, H₂SO₄ (Fischer-Speier) | Create ester analogues for biological screening | researchgate.net |
| Carboxylic Acid (-COOH) | Esterification | ROH, Ph₃P, DEAD (Mitsunobu) | Create ester analogues for biological screening | researchgate.net |
| Carboxylic Acid (-COOH) | Amide Formation | Aniline, HATU | Synthesis of carboxamido-benzoic acids | nih.gov |
| Nitro Group (-NO₂) | Reduction to Amine | Catalytic Hydrogenation (Pd/C, H₂) | Enable subsequent functionalization (e.g., amidation) | |
| Nitrobenzoic Acid | Reduction to Alcohol | BH₃·THF | Create hydroxymethyl intermediates | nih.gov |
Isomeric Studies and Positional Isomer Effects
Positional isomerism, where functional groups occupy different positions on the benzene (B151609) ring, significantly influences the physical and chemical properties of substituted nitrobenzoic acids. dergipark.org.tr The relative placement of the methyl, nitro, and carboxyl groups affects intermolecular interactions, crystal packing, acidity, and solubility. dergipark.org.tracs.orgdocbrown.info
A well-documented phenomenon is the "ortho effect," where ortho-substituted benzoic acids are typically stronger acids than their meta and para counterparts. almerja.comwikipedia.org This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance with the ring and thereby increasing the acidity of the carboxyl proton. almerja.comwikipedia.org
Studies on solid solutions formed between different isomers of chloro- and methyl-nitrobenzoic acids reveal that the likelihood of forming a mixed crystal and the solubility limits are highly dependent on the specific isomeric structures. acs.org The subtle changes in molecular shape and intermolecular interaction sites dictate how well one isomer can be incorporated into the crystal lattice of another. acs.org For example, the interaction of m-nitrobenzoic acid with dimethylnaphthalene isomers showed that supramolecular aggregation could differentiate between the guest isomers, highlighting the functional consequences of positional chemistry. acs.orgacs.org
Furthermore, the isomeric form impacts the assembly of co-crystals. The structures of four isomeric co-crystals of 6-methyl-quinoline with different chloro-nitro-benzoic acids demonstrated variations in hydrogen bonding distances and the formation of different intermolecular contacts, such as C-H⋯O and π-π stacking interactions, all dictated by the substituent positions. nih.gov Computational studies support these experimental findings, showing that while different positional isomers may have similar total energies, their quantum chemical reactivity descriptors can vary significantly. dergipark.org.tr
Table 2: Experimental Component Solubility Limits in Binary Systems of Substituted Nitrobenzoic Acid Isomers
| System Component A | System Component B | Solubility Limit of B in A | Source |
|---|---|---|---|
| 2-Methyl-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzoic acid | ~15% | acs.org |
| 2-Chloro-4-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | ~10% | acs.org |
| 2-Methyl-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid | ~50% | acs.org |
Metal-Organic Frameworks and Coordination Complexes Utilizing Nitrobenzoic Acid Ligands
Nitrobenzoic acids and their derivatives are widely used as organic ligands to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com Their versatility stems from the various coordination modes available to the carboxylate group and the ability of the nitro group to influence electronic properties and participate in hydrogen bonding. mdpi.comnih.gov
The synthesis of coordination polymers with nitrobenzoic acid ligands is commonly achieved through methods such as hydrothermal synthesis or slow evaporation of solutions at room temperature. tandfonline.comrsc.org The final structure of the resulting framework is highly sensitive to the reaction conditions.
Key factors influencing the outcome include:
Solvent System: The choice of solvent can dictate the final crystal structure. For instance, Co(II) complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine (B149096) formed a solvated channel structure when synthesized in methanol (B129727)/acetone but resulted in a bilayered structure when dimethyl sulfoxide (B87167) was used. researchgate.net
pH of the Solution: The pH is crucial, particularly in hydrothermal synthesis. In the synthesis of 1D copper(II) coordination polymers with 3,5-dinitrobenzoate (B1224709) (3,5-DNB), different isomeric products were obtained by varying the pH. nih.gov At a low pH of 2-3, one specific polymer was formed, while increasing the pH to 3.0-4.5 favored the formation of a different structural isomer. nih.gov
Co-ligands: The introduction of auxiliary ligands, often N-donors like picoline or bipyridine, dramatically influences the coordination environment of the metal ion and the dimensionality of the resulting network. tandfonline.comrsc.orgresearchgate.net These co-ligands can alter the structure from a simple dimer to a complex 1D, 2D, or 3D framework. tandfonline.comrsc.org
The structural diversity of metal complexes with nitrobenzoic acid ligands is largely due to the flexible coordination behavior of the carboxylate group and the rich supramolecular interactions that guide the assembly of the crystal lattice. mdpi.comtandfonline.com
Coordination Modes: The carboxylate group of a nitrobenzoic acid ligand can bind to metal centers in several ways. mdpi.comnih.gov These include:
Monodentate: The carboxylate binds to a single metal ion through one of its oxygen atoms. rsc.orgnih.gov
Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal ion. nih.gov
Bidentate Bridging: The carboxylate group bridges two different metal ions, a common mode for building extended polymeric structures. mdpi.com
Supramolecular Assembly: The assembly of individual coordination units into extended 1D, 2D, or 3D architectures is driven by non-covalent forces. Hydrogen bonds (both conventional O-H⋯O and weaker C-H⋯O) and π–π stacking interactions are prevalent. acs.orgrsc.org In complexes of m-nitrobenzoic acid, dimer formation via O-H⋯O hydrogen bonds is a common motif, with these dimers further connecting into two-dimensional sheets through C-H⋯O interactions. acs.orgacs.org The interplay between coordination bonds and these weaker interactions ultimately determines the final topology and properties of the material. rsc.org
Table 3: Common Coordination Modes of Carboxylate Ligands in Metal Complexes
| Coordination Mode | Description | Example Complex Type | Source(s) |
|---|---|---|---|
| Monodentate | One oxygen atom coordinates to the metal center. | [Cu(γ-pic)₂(2-nitrobenzoate)₂] | rsc.org |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | Zinc complex with 4-nitrobenzoate (B1230335) and pyridine-3-carboxamide | nih.gov |
| Bidentate Bridging | The two oxygen atoms coordinate to two different metal centers. | Lanthanide complexes with 3,5-DNB | nih.gov |
Hybrid Molecules and Conjugates for Targeted Applications
The 3,5-Dimethyl-4-nitrobenzoic acid framework and its analogues serve as valuable building blocks for creating hybrid molecules and conjugates designed for specific, often biological, applications. By chemically linking the nitrobenzoic acid moiety to other pharmacophores or functional units, researchers can develop novel compounds with enhanced or multi-target activities.
For example, derivatives of 3-methyl-4-nitrobenzoate were synthesized and evaluated for their potential as antifungal agents against various Candida strains. researchgate.net In this work, the core structure was conjugated with different alkyl chains to probe the structure-activity relationship, with the pentyl ester showing significant activity. researchgate.net In another study, novel benzoic acid derivatives were synthesized and evaluated as dual inhibitors of acetylcholinesterase and carbonic anhydrase, demonstrating a strategy for creating multi-target agents for complex diseases. sci-hub.se The synthesis of these complex molecules often relies on standard amide bond formation, coupling the benzoic acid derivative with another molecular fragment. nih.gov These approaches highlight the utility of the nitrobenzoic acid scaffold as a versatile platform for medicinal chemistry and drug design.
Advanced Applications in Catalysis and Materials Science
Catalytic Systems for Organic Transformations
While not typically a catalyst itself, 3,5-Dimethyl-4-nitrobenzoic acid is relevant to catalytic systems primarily as a substrate or a modifying agent that can influence a catalyst's activity and selectivity.
In the field of asymmetric organocatalysis, Brønsted acids are often used as co-catalysts to activate substrates and control stereoselectivity. While direct studies featuring this compound are not prominent, the use of structurally similar nitrobenzoic acids, such as p-nitrobenzoic acid and 3,5-dinitrobenzoic acid, is well-documented. mdpi.comacs.org These acidic additives are crucial in aminocatalysis, where they protonate the chiral amine catalyst to form reactive iminium ions or modulate the energy of transition states. mdpi.comrsc.org The acidity of the additive can be a determining factor in the reaction's success, influencing both yield and enantioselectivity. acs.org Given its acidic nature, it is plausible that this compound could serve a similar role as a co-catalyst, with its methyl groups potentially influencing its solubility and steric interactions within the catalytic pocket.
This compound serves as an important substrate in catalytic transformations, particularly in the reduction of its nitro group to an amine. thermofisher.comfishersci.nl This reaction is fundamental for producing 4-amino-3,5-dimethylbenzoic acid, a valuable bifunctional monomer. The catalytic reduction of nitroarenes can be achieved using both homogeneous and heterogeneous systems.
Homogeneous Catalysis: Rhodium(I) complexes have been shown to be effective homogeneous catalysts for the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under carbon monoxide. researchgate.net These systems exhibit high chemoselectivity, reducing the nitro group without affecting the carboxylic acid moiety. researchgate.net Similar catalytic processes could be applied to this compound. Gold(III) complexes have also been investigated as homogeneous catalysts for various organic transformations, including the cyclization of propargylic amides, demonstrating the versatility of metal-based catalysts in solution. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts are widely used for nitroarene reduction due to their ease of separation and reusability. acs.orgacs.org For instance, the reduction of 4-nitrobenzoic acid has been studied using rhodium complexes in aqueous amine solutions, which act as catalytic systems for producing 4-aminobenzoic acid. researchgate.netresearchgate.net Palladium on carbon (Pd/C) is another common heterogeneous catalyst for this transformation. acs.org Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts for C-O coupling reactions involving the displacement of a nitro group, showcasing advanced applications for these materials in activating nitroarenes. acs.org It is expected that this compound would be readily reduced using these established heterogeneous methods.
Functional Materials Development
The molecular structure of this compound provides a foundation for its use as a building block in the synthesis of functional organic materials.
Nitroaromatic compounds are of significant interest in materials science due to their distinct electronic properties. The nitro group is a strong electron-withdrawing group, which can induce a significant dipole moment in the molecule and facilitate charge-transfer interactions. researchgate.net When adsorbed on metal surfaces like gold or silver, compounds such as p-nitrobenzoic acid exhibit surface-enhanced infrared absorption (SEIRA) and surface-enhanced Raman scattering (SERS), indicating a strong electronic interaction with the substrate. researchgate.netacs.org Adsorption typically occurs via the carboxylate group, leading to a degree of charge transfer from the metal to the molecule. researchgate.net These properties are fundamental to the development of molecular electronics and sensors. While specific optoelectronic data for this compound is not widely available, its structural similarity to p-nitrobenzoic acid suggests it would possess comparable electron-accepting capabilities, potentially modulated by the electron-donating methyl groups.
This compound is a valuable precursor for creating monomers used in advanced polymers. thermofisher.comfishersci.nl The critical step is the catalytic reduction of the nitro group to an amine, yielding 4-amino-3,5-dimethylbenzoic acid. This resulting molecule contains both an amine (-NH2) and a carboxylic acid (-COOH) group, making it an ideal AB-type monomer for synthesizing aramids (aromatic polyamides). These polymers are known for their high thermal stability and mechanical strength. The aromatic core of the monomer is also a key structural motif in organic semiconductors, suggesting that polymers derived from it could have interesting electronic properties for applications in organic electronics.
Adsorption Phenomena and Surface Chemistry
The interaction of this compound with surfaces is governed by its functional groups and is a critical aspect of its application in catalysis and materials science. Research on the closely related p-nitrobenzoic acid (4-NBA) provides significant insight into the expected behavior.
Studies have shown that 4-NBA adsorbs onto gold and silver surfaces primarily through its carboxylic acid group, forming a carboxylate-metal bond. researchgate.netacs.org On nanostructured gold, this interaction leads to the formation of p-nitrobenzoate species bound to the surface via both oxygen atoms of the carboxylate group. researchgate.net This chemisorption involves significant charge transfer, which is a key factor in surface-enhancement effects in spectroscopy. researchgate.net Similarly, on powdered silver, 4-NBA has been shown to incorporate into self-assembled monolayers, binding to the silver through the carboxylate group. acs.org
Interactive Table: Research on Related Nitrobenzoic Acid Compounds
This table summarizes key findings from studies on compounds structurally related to this compound, providing context for its potential applications.
| Compound | Application Area | Key Research Finding | Reference |
| p-Nitrobenzoic acid | Homogeneous Catalysis | Reduced to 4-aminobenzoic acid by Rh(I) complexes in aqueous amine solutions. | researchgate.net |
| p-Nitrobenzoic acid | Asymmetric Catalysis | Used as a co-catalyst in aminocatalyzed reactions to improve enantioselectivity. | unibo.it |
| p-Nitrobenzoic acid | Surface Chemistry | Adsorbs on gold surfaces via the carboxylate group, leading to charge transfer and a high SEIRA enhancement factor. | researchgate.net |
| p-Nitrobenzoic acid | Surface Chemistry | Incorporates into self-assembled monolayers on silver, with evidence of photoreactivity. | acs.org |
| 3,5-Dinitrobenzoic acid | Asymmetric Catalysis | Employed as a co-catalyst with chiral primary amines for highly enantioselective fluorination of aldehydes. | mdpi.com |
Biological and Medicinal Chemistry Research Applications of 3,5 Dimethyl 4 Nitrobenzoic Acid Scaffolds
Antimicrobial and Antifungal Activity Investigations
Derivatives built upon nitrobenzoic acid frameworks have demonstrated notable antimicrobial and antifungal properties. While research on 3,5-dimethyl-4-nitrobenzoic acid itself is specific, studies on its close analogues reveal the potential of this structural class. For instance, a series of 3-methyl-4-nitrobenzoate derivatives were synthesized and evaluated for their efficacy against several Candida species, which are significant opportunistic pathogens. researchgate.net
The investigation showed that the antifungal activity varied depending on the specific chemical structure and the fungal strain being tested. researchgate.net Among the synthesized compounds, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate were particularly effective against Candida guilliermondii, with Minimum Inhibitory Concentration (MIC) values of 39 µM and 31 µM, respectively. researchgate.net Similarly, studies on esters derived from 3,5-dinitrobenzoic acid, another related scaffold, have shown that they possess greater antifungal potency than the parent acid. nih.gov For example, ethyl 3,5-dinitrobenzoate (B1224709) was found to be the most potent derivative against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net
The nitro group is considered an important pharmacophore for antimicrobial activity. nih.gov Research into various nitro-containing compounds, including derivatives of 4-nitrobenzoic acid and 3-methyl-4-nitrobenzhydrazide, has led to the development of novel agents with a broad spectrum of activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as various fungi. wjbphs.commdpi.com Coordination complexes involving nitrobenzoic acid ligands have also been shown to be effective against fungal strains like Fusarium oxysporum and Candida albicans. mdpi.com
Table 1: Antifungal Activity of Selected Nitrobenzoate Derivatives against Candida Strains This table is generated based on data from referenced studies.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 µM | researchgate.net |
| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 µM | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | C. albicans | 125 µg/mL (0.52 mM) | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | C. krusei | 100 µg/mL (4.16 mM) | researchgate.net |
Role as Key Intermediates in Pharmaceutical Synthesis Pathways
The this compound molecule is a key intermediate in the synthesis of more complex chemical compounds, particularly in the pharmaceutical industry. xinchem.com Its structural analogue, 3-methyl-4-nitrobenzoic acid, is a crucial precursor in the synthesis of the antihypertensive drug telmisartan (B1682998) and certain drugs used to treat AIDS. chemicalbook.com The general class of substituted nitrobenzenes is widely used to create a diverse range of indoles, which are bioactive components in many drugs and agrochemicals. nih.gov
The synthetic utility of these compounds stems from the reactivity of the nitro and carboxylic acid groups, which can be chemically modified through various reactions. For example, the nitro group can be reduced to an amino group, as seen in the synthesis of 4-amino-3-methylbenzoic acid, while the carboxylic acid can be converted to esters or amides. chemicalbook.com This versatility allows for the construction of a wide array of molecular architectures for drug discovery programs.
Exploration of Bioactivity Modulations through Structural Analogue Design
The design and synthesis of structural analogues based on the nitrobenzoic acid scaffold have been a fruitful strategy for modulating and understanding biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into how specific chemical modifications influence therapeutic effects.
A preliminary SAR study of 3-methyl-4-nitrobenzoate derivatives revealed that the nature of the alkyl side chain is important for antifungal activity. researchgate.net Similarly, research on 3,5-dinitrobenzoate esters showed that those with short alkyl side chains, such as ethyl and propyl esters, exhibited better antifungal profiles. nih.govresearchgate.net This suggests that lipophilicity and steric factors play a crucial role in the interaction of these compounds with their biological targets.
The importance of the methyl groups on the benzene (B151609) ring has also been highlighted. A comparative analysis noted that the presence of methyl substituents on the nitrobenzoic acid core can enhance pharmacological profiles by improving receptor binding and selectivity compared to simpler, non-methylated analogues. This underscores the value of the 3,5-dimethyl substitution pattern in designing targeted therapeutic agents.
Mechanistic Insights into Biological Interactions (e.g., Enzyme Inhibition, Protein Binding)
Understanding the molecular mechanisms by which this compound-based scaffolds exert their effects is crucial for rational drug design. Research has pointed to several modes of action, including enzyme inhibition and protein binding.
In the context of antifungal activity, in-silico modeling studies have provided significant insights. For example, pentyl 3-methyl-4-nitrobenzoate, the most active antifungal compound against C. guilliermondii in one study, was shown to interact with the enzyme thymidylate kinase (TPMK), a proposed molecular target for antifungal agents. researchgate.net Other research suggests that the bioactivity of nitroaromatic compounds may be linked to the generation of oxidative stress, leading to damage of cell membranes, proteins, and nucleic acids. researchgate.net The mechanism for the related compound 3,5-dimethyl-4-nitrophenol (B181080) is thought to involve the reduction of its nitro group to form reactive intermediates that can inhibit enzyme activity.
In other therapeutic areas, nitrobenzoate-containing molecules have shown different mechanisms. Some metal complexes with nitrobenzoate ligands are believed to act in a manner similar to cisplatin, binding to DNA and inhibiting its replication and protein synthesis. mdpi.com Molecular docking studies have also been used to investigate the binding of azo dyes containing a nitrobenzoic acid moiety to bacterial proteins. researchgate.net Furthermore, analogues such as benzamide (B126) riboside have been found to inhibit the enzyme inosine (B1671953) 5´-monophosphate dehydrogenase (IMPDH), which is a rate-limiting step in the synthesis of guanosine (B1672433) nucleotides, thereby arresting the proliferation of cancer cells. d-nb.info
Table 2: Proposed Molecular Targets and Mechanisms for Nitrobenzoic Acid Analogues This table is generated based on data from referenced studies.
| Analogue/Derivative Class | Proposed Target/Mechanism | Target Organism/System | Reference |
|---|---|---|---|
| Pentyl 3-methyl-4-nitrobenzoate | Interaction with Thymidylate Kinase (TPMK) | Candida guilliermondii | researchgate.net |
| Metal-nitrobenzoate complexes | DNA binding, inhibition of replication/protein synthesis | Cancer cells | mdpi.com |
| Benzamide Riboside | Inhibition of IMPDH enzyme | Human tumor cells | d-nb.info |
Development of Novel Therapeutic Agents (e.g., NO-Donors)
A particularly interesting application of nitroaromatic scaffolds is in the development of nitric oxide (NO) donor compounds. Nitric oxide is a critical signaling molecule with diverse physiological roles, and its controlled release can have therapeutic benefits. researchgate.net
Research has shown that certain complex derivatives containing a dinitrobenzyl moiety can function as intracellular NO donors. acs.org The generation of reactive nitrogen species, including NO, from these compounds is believed to be the primary mechanism behind their potent activity against anaerobic mycobacteria. acs.org These compounds essentially augment a killing mechanism that is part of the innate immune system. acs.org Evidence for nitrate (B79036) release has also been observed electrochemically from a nitrooxy derivative of the related 4-methyl-3-nitrobenzoic acid. ufmg.br This line of research opens the possibility of developing novel anti-infective or cardiovascular agents based on the controlled release of nitric oxide from a stable, synthetically accessible nitrobenzoic acid-derived precursor.
Analytical and Environmental Chemistry Research
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of 3,5-Dimethyl-4-nitrobenzoic acid in various samples are crucial for research and environmental monitoring. Advanced analytical techniques provide the necessary sensitivity and specificity for this purpose.
Chromatographic Techniques (HPLC, GC-MS)
Chromatography is a cornerstone for separating and analyzing this compound, often in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods employed.
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing nitrobenzoic acids due to their polarity and thermal sensitivity. researchgate.net A typical HPLC method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netust.edu Detection is commonly achieved using a UV detector, as the aromatic ring and nitro group absorb ultraviolet light. researchgate.netust.edu For instance, a purity assay for this compound specifies a minimum of 96.0% as determined by HPLC. thermofisher.com Some methods for related nitrobenzoic acids have used ion-pair chromatography to enhance separation. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and definitive identification based on the mass-to-charge ratio of the compound and its fragments. While direct analysis of acidic compounds like this compound can be challenging, derivatization to a more volatile ester form (e.g., a methyl ester) is a common strategy. orgsyn.orggoogle.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a molecular ion peak (m/z) at 195, with other significant fragments at m/z 77 and 133, which correspond to the loss of various functional groups. nih.gov This technique is particularly valuable in environmental chemistry for identifying and quantifying trace amounts of nitroaromatic compounds.
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Novapak C18, 150 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Phosphate buffer: Acetonitrile (e.g., 90:10, v/v) with a gradient system | researchgate.net |
| Detector | UV/Diode Array Detector (DAD) | researchgate.net |
| Application | Purity assessment and quantification in various matrices | ust.eduthermofisher.com |
| Parameter | Value/Description | Source |
|---|---|---|
| NIST Number | 400317 | nih.gov |
| Molecular Ion (m/z) | 195 | nih.gov |
| Key Fragments (m/z) | 77, 133 | nih.gov |
| Application Note | Often requires derivatization to an ester form for improved volatility. | orgsyn.orggoogle.com |
Spectroscopic Characterization in Complex Matrices
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands. For example, an FTIR spectrum obtained using a KBr wafer confirms the identity of the compound. nih.gov The presence of the carboxylic acid group is indicated by a broad O-H stretch and a C=O (carbonyl) stretch. The nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgrsc.org In the ¹H NMR spectrum, distinct signals would be expected for the two equivalent methyl groups, the two equivalent aromatic protons, and the acidic proton of the carboxyl group. rsc.org
Mass Spectrometry (MS): As mentioned under GC-MS, mass spectrometry is key to determining the molecular weight and fragmentation pattern of the compound. The molecular formula C₉H₉NO₄ gives a molecular weight of 195.17 g/mol . thermofisher.comnih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
| Technique | Observed Features | Source |
|---|---|---|
| FTIR | Conforms to structure, identifying key functional groups. | thermofisher.comnih.gov |
| ¹H NMR & ¹³C NMR | Provides detailed structural information on the carbon-hydrogen framework. | rsc.orgrsc.org |
| Mass Spectrometry (EI) | Molecular Ion Peak: m/z 195. Fragments at m/z 133 and 77. | nih.gov |
| Molecular Weight | 195.17 g/mol | thermofisher.comnih.gov |
Environmental Fate, Transport, and Transformation Studies
Nitroaromatic compounds, including this compound, are of environmental interest due to their introduction into ecosystems from industrial activities and biomass burning. researchgate.netasm.org Their fate is governed by various chemical and biological processes.
Atmospheric Chemistry of Nitroaromatic Compounds
Nitroaromatic compounds are components of atmospheric brown carbon, which can absorb sunlight and affect the Earth's radiative balance. uky.edu They can be emitted directly from combustion sources or formed in the atmosphere through the nitration of aromatic precursors. uky.edusdu.edu.cn
The atmospheric transformation of these compounds is largely driven by photochemistry. They can undergo direct photolysis by absorbing sunlight. nih.gov More significantly, they react with key atmospheric oxidants, primarily the hydroxyl radical (·OH), which is a major driver of daytime atmospheric chemistry. bohrium.com Reactions with nitrate (B79036) radicals (NO₃) can also be an important sink, especially during nighttime. europa.eu The aqueous phase of clouds and aerosols provides a medium for these reactions, and factors like pH can significantly influence the degradation rates. bohrium.compnas.org For example, the photooxidation of benzoic acid derivatives can be initiated by the photolysis of nitrate ions in aqueous solutions, leading to hydroxylated products. epa.govresearchgate.net
Biodegradation and Abiotic Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to degradation. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack but favors reductive processes. researchgate.netasm.org
Biodegradation: Microorganisms have evolved diverse pathways to break down nitroaromatic compounds. magtech.com.cnmdpi.com A common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This reduction can be carried out by various anaerobic and aerobic bacteria, as well as fungi. mdpi.comnih.gov Once the nitro group is reduced or removed, the aromatic ring becomes more susceptible to cleavage by enzymes like monooxygenases and dioxygenases, which incorporate oxygen atoms into the ring, leading to its eventual mineralization into simpler molecules. nih.gov Some bacteria can utilize nitroaromatic compounds as a source of carbon and nitrogen for growth. asm.org
Abiotic Degradation: In the absence of microbial activity, this compound can undergo abiotic degradation. A primary pathway is photolysis, where the compound absorbs sunlight (wavelengths >290 nm) in aqueous environments, leading to its decomposition. nih.gov Hydrolysis is generally not considered a significant degradation pathway for nitrobenzoic acids under typical environmental conditions due to the stability of the functional groups. nih.gov
Future Directions and Emerging Research Frontiers
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds derived from 3,5-Dimethyl-4-nitrobenzoic acid. These computational tools can analyze vast datasets to predict the properties and activities of new molecules, significantly accelerating the discovery process.
Key Research Areas:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new derivatives. This allows researchers to prioritize the synthesis of compounds with the highest potential for success.
De Novo Design: Generative AI models can design entirely new molecules with desired characteristics, expanding the chemical space for drug discovery and material science. nih.gov These models can generate structures that are synthetically feasible and optimized for specific targets.
Virtual Screening: Machine learning can enhance virtual screening efforts by more accurately predicting the binding affinity of compounds to target proteins, thereby reducing the number of false positives. pnas.org
A study on the de novo generation of dual-target compounds demonstrated the power of AI in designing molecules with specific inhibitory activities. nih.gov While not directly involving this compound, the principles are transferable. The use of deep generative models has shown promise in creating novel chemical structures with desired properties. nih.gov
Sustainable Synthesis and Biocatalytic Approaches
In line with the principles of green chemistry, a significant research thrust is the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a promising alternative to traditional chemical methods. nih.govd-nb.info
Advantages of Biocatalysis:
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pressure, reducing energy consumption. nih.gov
High Selectivity: Enzymes exhibit high regio- and stereoselectivity, leading to purer products and minimizing the formation of byproducts. nih.gov
Reduced Waste: Biocatalytic processes often generate less waste compared to conventional chemical syntheses. nih.govd-nb.info
For instance, research has explored the use of microorganisms like Streptomyces griseus for the N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid, showcasing the potential of whole-cell biocatalysts in producing nitroaromatic compounds. rsc.org The field of biocatalytic nitration is an active area of investigation, with studies focusing on enzymes like peroxidases and P450 monooxygenes. acs.org
Multifunctional Material Applications
The unique chemical structure of this compound makes it a valuable building block for the creation of multifunctional materials with tailored properties. Its derivatives are being explored for applications in various fields, from electronics to advanced polymers.
Coordination complexes based on nitrobenzoic acid and its derivatives are being investigated for their biological applications, including in the treatment of cancer and infectious diseases. mdpi.com The versatility of the nitrobenzoic acid core allows for the formation of diverse structural frameworks with interesting properties. mdpi.com The nitro group's ability to be reduced to other functional groups further enhances its utility in creating novel materials. mdpi.com
Targeted Drug Delivery Systems Based on the Nitrobenzoic Acid Core
The development of targeted drug delivery systems is a critical area of pharmaceutical research, aiming to increase the efficacy of treatments while minimizing side effects. illinois.eduwisdomlib.orgmdpi.com The nitrobenzoic acid core, including derivatives of this compound, is being investigated as a component in these advanced systems.
Potential Roles in Drug Delivery:
Linkers: The carboxylic acid and nitro groups can serve as handles for attaching drugs to carrier molecules, such as nanoparticles or polymers. illinois.edumdpi.com
Prodrugs: The nitro group can be used to create prodrugs that are activated at the target site, for example, under hypoxic conditions often found in tumors.
Self-Assembling Systems: The amphiphilic nature of some nitrobenzoic acid derivatives could enable their self-assembly into nanostructures for drug encapsulation and delivery. nih.gov
Research into nanoparticle-based multimodal tools for targeted drug delivery has highlighted the use of related nitro-containing compounds in conjugating cytotoxic payloads to antibodies. mdpi.com While not specifically using this compound, these studies provide a proof-of-concept for the utility of the nitrobenzoic acid scaffold in this field.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing processes and ensuring product quality. Advanced spectroscopic techniques are being developed and applied to the synthesis of this compound and its derivatives.
Spectroscopic Techniques and Their Applications:
| Spectroscopic Technique | Application in Monitoring this compound Synthesis |
| FT-IR Spectroscopy | Monitoring the disappearance of starting materials and the appearance of the nitro group and carboxylic acid functionalities. nih.gov |
| Raman Spectroscopy | Providing complementary information to FT-IR, particularly for symmetric vibrations, and can be used for in-situ monitoring. nih.gov |
| NMR Spectroscopy | Elucidating the structure of intermediates and final products, and quantifying reaction progress. researchgate.net |
| UV-Vis Spectroscopy | Tracking the formation of the nitroaromatic chromophore during the reaction. researchgate.net |
The development of novel spectroscopic probes based on the nitrobenzoic acid structure itself is also an area of interest. These probes could potentially be used to sense specific ions or molecules in biological or environmental systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
